N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0754881
InChI:
InChI=1S/C19H23NO5S/c1-4-7-23-18-8-13(2)14(3)9-19(18)26(21,22)20-11-15-5-6-16-17(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3
SMILES:
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Molecular Formula:
C19H23NO5S
Molecular Weight:
377.5 g/mol
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
CAS No.:
Cat. No.: VC0754881
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO5S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H23NO5S/c1-4-7-23-18-8-13(2)14(3)9-19(18)26(21,22)20-11-15-5-6-16-17(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3 |
| Standard InChI Key | SCZIMEUYGKWUAE-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
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